1-[4-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone
Overview
Description
1-[4-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their significant biological activities, including antibacterial, antineoplastic, and antiviral properties . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-[4-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone typically involves several steps, including cyclization, cycloaddition reactions, and nucleophilic substitution of fluorine atoms . One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[4-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted quinoline derivatives with enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial DNA-gyrase, an enzyme essential for DNA replication and transcription . This inhibition prevents the bacteria from reproducing and ultimately leads to their death . The compound’s antineoplastic activity is believed to involve the inhibition of various enzymes and signaling pathways that are critical for cancer cell growth and survival .
Comparison with Similar Compounds
1-[4-[(6,8-Difluoroquinolin-4-yl)amino]phenyl]ethanone can be compared with other similar compounds, such as:
Fluoroquinolones: These compounds, including ciprofloxacin and levofloxacin, are well-known for their broad-spectrum antibacterial activity. They share a similar quinoline structure with fluorine atoms, which enhances their biological activity.
Mefloquine: This antimalarial drug also contains a quinoline structure and exhibits significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which confer enhanced biological activity and unique properties compared to other similar compounds .
Properties
IUPAC Name |
1-[4-[(6,8-difluoroquinolin-4-yl)amino]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c1-10(22)11-2-4-13(5-3-11)21-16-6-7-20-17-14(16)8-12(18)9-15(17)19/h2-9H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSFIGUVHZWZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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